molecular formula C8H11BrClNO B3115378 (S)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride CAS No. 2095773-02-5

(S)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride

Cat. No. B3115378
CAS RN: 2095773-02-5
M. Wt: 252.53
InChI Key: PQQGURGSEYFRCS-DDWIOCJRSA-N
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Description

“(S)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride” is likely a compound that contains an amino group (-NH2) and a bromophenyl group (a benzene ring with a bromine atom attached) on a 2-carbon chain, with a hydrochloride group attached .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving electrophilic aromatic substitution or nucleophilic substitution .


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring (from the bromophenyl group), a two-carbon chain (from the ethanol part), an amino group, and a hydrochloride group .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, such as those involving the amino group or the bromine atom on the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For example, similar compounds like 4-Bromophenethyl alcohol have a density of 1.436 g/mL at 25 °C and a boiling point of 138 °C/9 mmHg .

Scientific Research Applications

Chromatographic Stationary Phases

(S)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride: can serve as a valuable component in chromatographic stationary phases. These phases are essential for separating and analyzing complex mixtures with high sensitivity and selectivity. Specifically, covalent organic frameworks (COFs), a class of porous crystalline polymer materials, have been explored as novel stationary phases. COFs offer advantages such as large surface area, adjustable structure, and good chemical stability. Researchers have used COFs in reverse-phase chromatography, hydrophilic-mode chromatography, and mixed-mode chromatography .

Bioprocessing and Proteomics Research

In proteomics research, (S)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride can be employed as a specialty reagent. Its unique properties may contribute to protein separation, identification, and quantification. Researchers studying protein interactions, post-translational modifications, and protein-protein complexes may find this compound useful .

Antimicrobial and Anticancer Drug Development

Efforts have been made to explore the pharmacological activities of newly synthesized derivatives containing the (4-bromophenyl)thiazol-2-yl moiety. These derivatives, including (S)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride , are investigated for their potential antimicrobial and anticancer properties. Understanding their mode of action and interactions with biological targets is crucial for drug development .

Cell Culture and Transfection

Researchers in cell biology and biotechnology may utilize (S)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride in cell culture and transfection experiments. Its specific properties could impact cell viability, gene expression, or protein production. Further studies are needed to explore its precise effects in these contexts .

Chemical Synthesis and Medicinal Chemistry

The synthesis of novel compounds often involves intermediates like (S)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride . Medicinal chemists may use it as a building block to create more complex molecules. Its stereochemistry and functional groups make it an interesting candidate for drug discovery .

Materials Science and Catalysis

Considering its porous and crystalline nature, (S)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride could find applications in materials science. Researchers might explore its use in catalysis, gas capture, or as a support material for other catalysts. Its regular pores and adjustable structure make it intriguing for various material-related studies .

Safety and Hazards

Safety and hazards would depend on the specific compound. For instance, 4-Bromophenol is classified as having acute toxicity and can cause skin and eye irritation .

Future Directions

The future directions would depend on the specific applications of the compound. Bromophenyl compounds have been studied for their potential in treating microbial infections and cancer .

properties

IUPAC Name

(2S)-2-amino-2-(4-bromophenyl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQGURGSEYFRCS-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)N)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CO)N)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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